![molecular formula C9H18N2O B130319 1-(2,2-Dimethylpropanoyl)piperazine CAS No. 155295-47-9](/img/structure/B130319.png)
1-(2,2-Dimethylpropanoyl)piperazine
Overview
Description
“1-(2,2-Dimethylpropanoyl)piperazine” is an intermediate during drug synthesis . It is also known as 1-pivaloylpiperazine .
Synthesis Analysis
Piperazine derivatives are known for their broad therapeutic spectrum. The synthesis of piperazine derivatives includes cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “1-(2,2-Dimethylpropanoyl)piperazine” contains a total of 30 bond(s); 12 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 1 six-membered ring(s), 1 tertiary amide(s) (aliphatic), and 1 secondary amine(s) (aliphatic) .
Chemical Reactions Analysis
Piperazine derivatives mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Piperazines and their derivatives play a crucial role in drug discovery due to their diverse biological and pharmaceutical activities. Notably, the piperazine moiety appears in several clinically relevant drugs, including trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Researchers continue to explore novel synthetic methods for substituted piperazines, aiming to enhance drug efficacy and minimize side effects.
Organic Synthesis and Catalysts
Recent developments in piperazine synthesis include innovative methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines using N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic approaches . These synthetic strategies expand the piperazine toolbox for broader applications in medicinal chemistry research.
Heterocyclic Chemistry
Piperazines belong to the fascinating realm of heterocycles. Researchers investigate their reactivity, functionalization, and structural modifications. For instance, the synthesis of 2-substituted chiral piperazines has been achieved via aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts . These advances contribute to the diversity of heterocyclic compounds.
Agrochemicals
Piperazine derivatives have potential as agrochemicals, including insecticides, fungicides, and herbicides. Their bioactivity against pests and pathogens makes them valuable candidates for sustainable agriculture. Researchers explore structure-activity relationships to optimize efficacy while minimizing environmental impact.
Mechanism of Action
Safety and Hazards
Future Directions
Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions. Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This work will help people understand the nonlinear optical properties of piperazine-based molecules and provide guidance for the rational design of molecules with excellent optoelectronic properties .
properties
IUPAC Name |
2,2-dimethyl-1-piperazin-1-ylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-9(2,3)8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXOBQQMHSMJMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375754 | |
Record name | 1-(2,2-dimethylpropanoyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dimethylpropanoyl)piperazine | |
CAS RN |
155295-47-9 | |
Record name | 1-(2,2-dimethylpropanoyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,2-Dimethylpropanoyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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